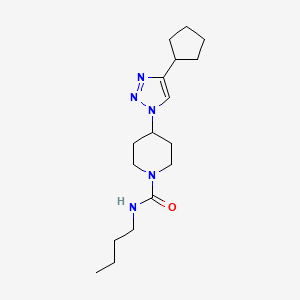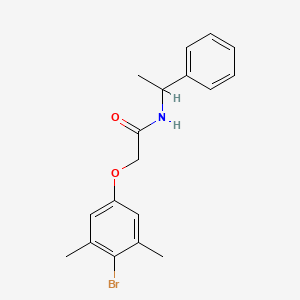![molecular formula C20H18BrClN2O6 B4003934 3-[4-(2-bromo-4-chlorophenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B4003934.png)
3-[4-(2-bromo-4-chlorophenoxy)butyl]-4(3H)-quinazolinone oxalate
Overview
Description
3-[4-(2-bromo-4-chlorophenoxy)butyl]-4(3H)-quinazolinone oxalate is a useful research compound. Its molecular formula is C20H18BrClN2O6 and its molecular weight is 497.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.00368 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Implication in Medicinal Chemistry
Quinazolinones, including 3-[4-(2-bromo-4-chlorophenoxy)butyl]-4(3H)-quinazolinone oxalate, are pivotal in medicinal chemistry due to their diverse biological activities. These compounds have been extensively studied and utilized for specific biological applications, notably in the development of new medicinal agents. The stability and structural versatility of quinazolinones allow for the introduction of various bioactive moieties, resulting in compounds with antibacterial activities among others. This class of compounds represents a rich source for the synthesis of novel drugs to combat antibiotic resistance and other challenges in medicinal chemistry (Tiwary et al., 2016).
Applications in Optoelectronics
Quinazolinones and their derivatives also find applications in the field of optoelectronics. Research has demonstrated that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems yields novel materials with promising electroluminescent and photoluminescent properties. These materials are vital for developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, derivatives like this compound may contribute to the fabrication of organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, showcasing their significant potential in creating advanced optoelectronic materials (Lipunova et al., 2018).
Role in Anticancer Research
Quinazoline derivatives have been recognized for their anticancer properties, with several patents and articles focusing on the discovery and development of quinazoline-based compounds for cancer treatment. These compounds have been found to inhibit EGFR among other therapeutic protein targets, offering a broad spectrum of activity against various cancer types. The structural diversity and targeted activity of quinazoline derivatives underscore their potential in oncology, with ongoing research aimed at developing more effective anticancer drugs (Ravez et al., 2015).
Properties
IUPAC Name |
3-[4-(2-bromo-4-chlorophenoxy)butyl]quinazolin-4-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2.C2H2O4/c19-15-11-13(20)7-8-17(15)24-10-4-3-9-22-12-21-16-6-2-1-5-14(16)18(22)23;3-1(4)2(5)6/h1-2,5-8,11-12H,3-4,9-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPULHYYQRDTHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=C(C=C(C=C3)Cl)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol](/img/structure/B4003851.png)
![1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003867.png)

![4-[3-(4-Butan-2-ylphenoxy)propyl]morpholine](/img/structure/B4003878.png)
![1-[4-(4-bromo-2-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4003893.png)

![4-[2-[3-(3-Pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]morpholine](/img/structure/B4003907.png)
![4-[2-(1-Bromonaphthalen-2-yl)oxyethyl]morpholine;oxalic acid](/img/structure/B4003910.png)

![4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4003919.png)

![2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B4003936.png)
![Oxalic acid;2-[2-(2-prop-2-enylphenoxy)ethylamino]ethanol](/img/structure/B4003939.png)
![N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4003946.png)
